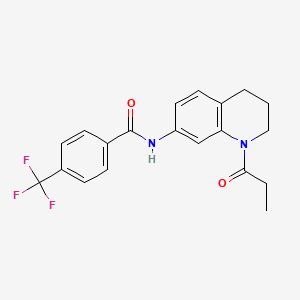

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a trifluoromethylbenzamide moiety at the 7-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydroquinoline core may influence binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUYUAVRLQBGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Propanoyl Group: The tetrahydroquinoline core can be acylated using propanoyl chloride in the presence of a base such as pyridine.

Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the acylated tetrahydroquinoline with 4-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to fully saturated analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinoline core with a propanoyl group and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 364.37 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological activity.

Medicinal Chemistry

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to modulate enzyme function and protein interactions:

- Mechanism of Action : The trifluoromethyl group can enhance binding affinity to target enzymes through hydrophobic interactions, while the tetrahydroquinoline core may stabilize the binding conformation.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) makes it valuable in synthetic organic chemistry .

Data Tables

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibits dihydropteroate synthase |

| Anticancer Properties | Induces apoptosis in specific cancer cell lines |

| Protein Binding | Modulates interactions with various receptors |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was linked to its ability to inhibit folate synthesis pathways .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound demonstrated that it could effectively reduce cell viability in breast cancer cell lines through apoptosis induction. The study highlights the potential of this compound as a lead for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Methyl (): The target compound’s 4-trifluoromethyl group increases electron-withdrawing effects and lipophilicity compared to the 4-methyl analog. This may enhance membrane permeability and resistance to oxidative metabolism, as seen in agrochemicals like flutolanil .

- Core Scaffold Variations: The tetrahydroquinoline scaffold in the target compound differs from the tetrazole () or phenyl () cores in analogs. Tetrahydroquinoline’s rigid, bicyclic structure may improve target binding specificity compared to simpler aromatic systems.

Physicochemical Properties

- Molecular Weight and Solubility: The tert-butyl analog () has a higher molecular weight (378.51 g/mol) than the target compound, likely reducing aqueous solubility. The trifluoromethyl group’s hydrophobicity may further limit solubility but improve tissue penetration.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .

Neuroprotective Effects

The mechanism of action for this compound may involve modulation of neurotransmitter systems. It is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter biosynthesis. This interaction could lead to neuroprotective effects by reducing oxidative stress or inflammation within neural tissues.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been explored for their anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation by modulating enzyme activity or receptor interactions. The presence of the trifluoromethyl group is thought to enhance the compound's bioactivity and selectivity towards certain molecular targets .

The biological activity of this compound is attributed to its ability to bind selectively to various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to increased levels of neuroprotective agents.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with inflammation and oxidative stress response.

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Enzyme inhibition |

| Related Tetrahydroquinoline Derivative | AChE Inhibition | 27.04 - 106.75 | Non-covalent binding |

| N-Hexyl Derivative | Antimicrobial (M. tuberculosis) | 125 - 250 | TBD |

Study 1: Antimicrobial Efficacy

A study evaluated various tetrahydroquinoline derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 - 250 µM . This highlights the potential of this compound as a candidate for further development as an antimicrobial agent.

Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective mechanisms of tetrahydroquinoline derivatives. The findings suggested that these compounds could act as selective modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 3: Inhibition Studies

Inhibition studies have shown that compounds with similar structures can effectively inhibit AChE and BuChE activities. The presence of the trifluoromethyl group appears to enhance selectivity and potency against these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.